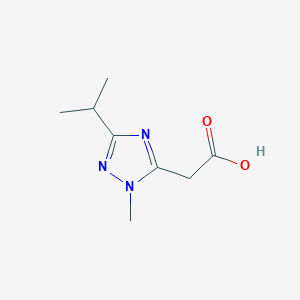
2-(1H-1,2,4-triazol-1-yl)phenol
概要
説明
“2-(1H-1,2,4-triazol-1-yl)phenol” is a chemical compound that contains a phenol group and a 1,2,4-triazole group . It is a type of heterocyclic compound, which are known for their ability to form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques . For example, the NIST Chemistry WebBook provides the IUPAC Standard InChI for this compound .Chemical Reactions Analysis
The chemical reactions involving “this compound” and its derivatives can be complex and varied . For instance, one study found that some 1,2,4-triazole benzoic acid hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques . For example, the molecular formula and average mass of this compound can be obtained from ChemSpider .科学的研究の応用
TPP has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is its use as a ligand in coordination chemistry. TPP has been found to form stable complexes with transition metal ions such as copper, nickel, and cobalt. These complexes have been shown to exhibit interesting magnetic and optical properties, making them useful in the development of new materials for electronic and optical devices.
Another area of research is the use of TPP as a fluorescent probe for the detection of metal ions. TPP has been found to selectively bind to metal ions such as zinc and copper, leading to a significant increase in fluorescence intensity. This property has been exploited for the development of sensors for the detection of metal ions in biological and environmental samples.
TPP has also been studied for its potential applications in drug development. It has been found to possess several pharmacological properties such as antioxidant, anti-inflammatory, and antitumor activities. TPP has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
作用機序
Target of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes
Mode of Action
The interaction between the compound and its targets likely involves the formation of hydrogen bonds, given the presence of the triazole ring
Result of Action
Some studies suggest that 1,2,4-triazole derivatives can exhibit cytotoxic activities against certain tumor cell lines . This suggests that 2-(1H-1,2,4-triazol-1-yl)phenol could potentially have similar effects, but more research is needed to confirm this.
実験室実験の利点と制限
One of the major advantages of using TPP in lab experiments is its ease of synthesis. The synthesis of TPP is relatively simple and can be carried out using readily available reagents. Additionally, TPP has been found to exhibit good stability under various conditions, making it a suitable candidate for long-term experiments.
However, there are also some limitations associated with the use of TPP in lab experiments. One of the major limitations is its poor solubility in water, which can limit its application in biological systems. Additionally, TPP has been found to exhibit some toxicity towards certain cell lines, which can affect its use in cell-based assays.
将来の方向性
There are several future directions for the research on TPP. One of the major areas of research is the development of new materials based on TPP complexes. These materials can be used in various applications such as electronic and optical devices.
Another area of research is the development of new sensors for the detection of metal ions in biological and environmental samples. TPP-based sensors can be used for the detection of metal ions such as zinc and copper, which play critical roles in various biological processes.
Finally, the development of new TPP-based drugs for the treatment of various diseases such as cancer and inflammation is also an area of future research. The pharmacological properties of TPP make it a promising candidate for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, TPP is a promising compound that has gained significant attention in the field of scientific research. Its potential applications in various areas such as coordination chemistry, sensor development, and drug development make it an attractive candidate for further research. The synthesis method of TPP is relatively simple, and its pharmacological properties make it a promising candidate for the development of new drugs. However, there are also some limitations associated with the use of TPP in lab experiments, which need to be addressed in future research.
生化学分析
Biochemical Properties
It is known that the compound can form hydrogen bonds, which may allow it to interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2-(1,2,4-triazol-1-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-4-2-1-3-7(8)11-6-9-5-10-11/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVKVHPNSXYVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1340463-49-1 | |
| Record name | 2-(1H-1,2,4-triazol-1-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Sodium 3-[(4-methylphenyl)amino]propanoate](/img/structure/B3377540.png)




![N-[1-(5-methylfuran-2-yl)propylidene]hydroxylamine](/img/structure/B3377569.png)
![5-[(benzyloxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B3377586.png)




